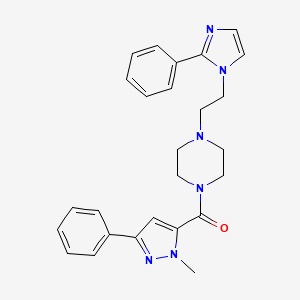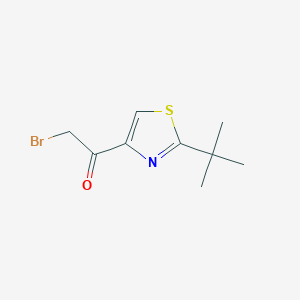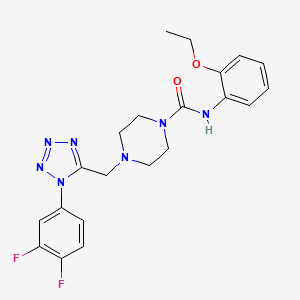
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity: Imidazole-containing compounds exhibit antimicrobial potential. For instance, derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial, antimycobacterial, and antifungal activities . Researchers have synthesized various imidazole-based molecules and evaluated their efficacy against microbial pathogens.
Antiparasitic Properties: Imidazole derivatives have shown promise as antiprotozoal agents. These compounds may combat parasitic infections, including trypanosomiasis and leishmaniasis. Researchers have explored their activity against Leishmania parasites, demonstrating potent in vitro antipromastigote effects .
Antidiabetic Agents: The compound’s structural features make it a potential candidate for developing antidiabetic drugs. Researchers have used similar imidazole-containing intermediates to prepare selective dipeptidylpeptidase 4 (DPP-4) inhibitors, which play a crucial role in managing diabetes .
Computational Chemistry and Molecular Modeling
Molecular simulations play a vital role in understanding the interactions of imidazole-containing compounds with biological targets. Researchers use computational methods to predict binding affinities, study binding pockets, and optimize drug candidates. For instance, a recent study investigated the binding pattern of an imidazole derivative in the active site of LmPTR1, a potential target for antiparasitic drugs .
Future Directions
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-29-24(20-23(28-29)21-8-4-2-5-9-21)26(33)32-18-15-30(16-19-32)14-17-31-13-12-27-25(31)22-10-6-3-7-11-22/h2-13,20H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOENQMFVWEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)



![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)





![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)
